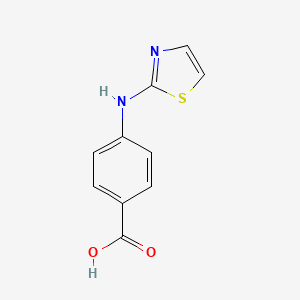
4-(Thiazol-2-ylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Thiazol-2-ylamino)benzoic acid is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Design and Targeting
4-(Thiazol-2-ylamino)benzoic acid serves as a scaffold in the design of drugs targeting infectious diseases and cancer. Its derivatives have been explored for their ability to inhibit specific biological pathways, particularly in cancer therapy. For instance, modifications of this compound have shown enhanced activity against various cancer cell lines by targeting integrins involved in tumor progression .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research has demonstrated that derivatives of this compound possess potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE). These compounds have been synthesized and tested, showing minimum inhibitory concentrations comparable to established antibiotics like vancomycin .
Mechanistic Studies
In biochemical research, this compound is utilized to study interactions with biomolecules. Its ability to form complexes with proteins or nucleic acids aids in understanding its mechanism of action, which is crucial for optimizing its therapeutic efficacy .
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental models:
- Cancer Models : In vivo studies utilizing xenograft models have shown that derivatives can selectively target tumors expressing specific integrins, improving the therapeutic index .
- Microbial Resistance : Investigations into the antimicrobial efficacy of thiazole derivatives have revealed their potential as new agents against resistant strains, emphasizing their role in combating antibiotic resistance .
特性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-10-11-5-6-15-10/h1-6H,(H,11,12)(H,13,14) |
InChIキー |
GPYBLNWAFHKECC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














